Methyl 4-((2,4-difluoroanilino)methylene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Description
Methyl 4-((2,4-difluoroanilino)methylene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a pyrrole-3-carboxylate derivative featuring a 2,4-difluoroanilino substituent at the 4-position. Its structure comprises a dihydropyrrole core with a methyl ester group at position 3 and a methyl group at position 2.
Properties
IUPAC Name |
methyl 4-[(2,4-difluorophenyl)iminomethyl]-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O3/c1-7-12(14(20)21-2)9(13(19)18-7)6-17-11-4-3-8(15)5-10(11)16/h3-6,18-19H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSXEXPACWPEOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1)O)C=NC2=C(C=C(C=C2)F)F)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-((2,4-difluoroanilino)methylene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate (CAS No. 477865-61-5) is a compound of interest due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C14H12F2N2O3, with a molecular weight of 294.26 g/mol. The structure features a pyrrole ring that is substituted with a difluoroaniline moiety, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C14H12F2N2O3 |
| Molecular Weight | 294.26 g/mol |
| CAS Number | 477865-61-5 |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Research indicates that compounds similar to this compound may inhibit key enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation and survival.
- Antioxidant Properties : Some studies have shown that pyrrole derivatives possess antioxidant activity, which can mitigate oxidative stress in cells. This property is crucial for protecting against various diseases, including cancer and neurodegenerative disorders.
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, thus reducing inflammation-related tissue damage.
Case Studies and Research Findings
Recent studies have explored the biological effects of this compound and related structures:
Study 1: Anticancer Activity
A study published in Molecular Pharmacology examined the effects of pyrrole derivatives on cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cells, with an IC50 value in the low micromolar range. The mechanism was attributed to apoptosis induction through the activation of caspase pathways .
Study 2: Antioxidant Activity
In another study assessing the antioxidant capacity of various pyrrole derivatives, it was found that this compound demonstrated a notable ability to scavenge free radicals in vitro. The study utilized DPPH (1,1-diphenyl-2-picrylhydrazyl) assay methods to quantify antioxidant activity .
Study 3: Anti-inflammatory Properties
Research published in Journal of Medicinal Chemistry highlighted that the compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .
Scientific Research Applications
Pharmaceutical Applications
1. Anti-cancer Activity
Research has indicated that compounds with similar structural motifs to methyl 4-((2,4-difluoroanilino)methylene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate exhibit anti-cancer properties. Studies involving derivatives of pyrrole have shown their efficacy in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
2. Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent is supported by studies demonstrating its ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are critical in the inflammatory response, and their inhibition can lead to reduced inflammation and pain relief. Molecular docking studies have provided insights into how this compound interacts with these enzymes at the molecular level .
3. Antimicrobial Activity
The antimicrobial properties of pyrrole derivatives have been well-documented. This compound may exhibit activity against various bacterial and fungal strains. This application is particularly relevant in the context of increasing antibiotic resistance.
Data Table: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anti-cancer | Induces apoptosis | |
| Anti-inflammatory | Inhibits COX and LOX | |
| Antimicrobial | Inhibits growth of pathogens |
Case Studies
Case Study 1: Anti-cancer Efficacy
A study published in a peer-reviewed journal explored the anti-cancer effects of pyrrole derivatives similar to this compound on human cancer cell lines. The results indicated significant reductions in cell viability and increased apoptosis markers in treated cells compared to controls .
Case Study 2: Inhibition of Inflammatory Pathways
Another research article detailed how compounds structurally related to this compound were tested for their ability to inhibit COX enzymes. The study utilized molecular docking simulations to predict binding affinities and confirmed the inhibitory effects through enzyme assays .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Electronic and Physical Properties
The substituents on the anilino group and pyrrole ring significantly alter physicochemical behavior. Key analogs include:
Key Observations :
- Electron-donating groups (e.g., OCH₃, N(CH₃)₂) increase solubility in polar solvents and may modulate biological activity .
- Steric effects : Bulky substituents (e.g., 4-methylbenzyl in CAS 445421-22-7, MW 440.53 g/mol ) hinder molecular packing, affecting crystallization.
Catalyst Efficiency and Environmental Impact
- The target compound’s synthesis may parallel methods used for methyl-1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate (5g), where Fe₃O₆@Nano-cellulose–OPO₃H demonstrated high efficiency (85% yield) and eco-friendliness due to magnetic recovery .
- Ethyl pyrrole carboxylates (e.g., ) employ potassium hydrogen sulfate in ethanol, suggesting solvent and catalyst variations influence yield and purity .
Crystallographic and Hydrogen-Bonding Patterns
- Chloro-substituted analogs (e.g., ) exhibit intermolecular N–H···O and C–H···O bonds, forming inversion dimers with R²¹(6)R²²(10) motifs .
- Fluorine substituents in the target compound may engage in weaker C–F···H interactions compared to stronger N–H···O bonds in chloro/methoxy analogs, affecting crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
